molecular formula C14H15NO3 B2768988 1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 923106-38-1

1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2768988
CAS No.: 923106-38-1
M. Wt: 245.278
InChI Key: CTBRLZFVUAVGFO-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features a unique structure combining an indene moiety with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of an indene moiety and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13-7-11(14(17)18)8-15(13)12-5-4-9-2-1-3-10(9)6-12/h4-6,11H,1-3,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBRLZFVUAVGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N3CC(CC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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